- Physiologically active indanamines. II. Compounds substituted in the aromatic ring, Journal of the American Chemical Society, 1948, 70, 1386-90

Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

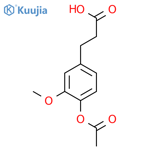

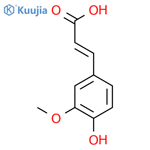

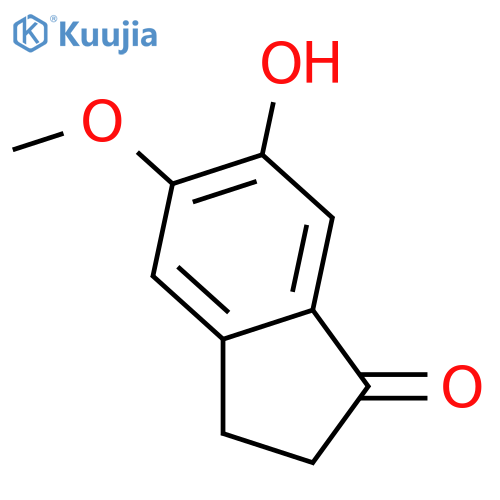

90843-62-2 structure

Produktname:6-Hydroxy-5-methoxy-1-indanone

6-Hydroxy-5-methoxy-1-indanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-

- 6-Hydroxy-5-methoxy-1-indanone

- 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

- 5-methoxy-6-hydroxyindan-1-one

- 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one

- 6-Hydroxy-5-methoxy-indan-1-on

- 6-hydroxy-5-methoxyindan-1-one

- 6-hydroxy-5-methoxyindanone

- 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)

- 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)

- NSC 31250

- AS-60308

- AKOS000279837

- NSC31250

- BDBM50386066

- SCHEMBL662848

- EN300-188996

- SY126437

- CS-0036171

- NSC-31250

- 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one

- MFCD08694213

- 90843-62-2

- 6-Hydroxy-5-methoxy-indan-1-one

- DTXSID30283405

- CHEMBL2043047

- FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Z1198181226

- 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-

-

- MDL: MFCD08694213

- Inchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3

- InChI-Schlüssel: FEUMSMHGLKFCLZ-UHFFFAOYSA-N

- Lächelt: O=C1CCC2C1=CC(=C(C=2)OC)O

Berechnete Eigenschaften

- Genaue Masse: 178.06300

- Monoisotopenmasse: 178.063

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 1

- Komplexität: 214

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 46.5A^2

- XLogP3: 1.3

Experimentelle Eigenschaften

- Dichte: 1.296

- Siedepunkt: 378.7°Cat760mmHg

- Flammpunkt: 157.3°C

- Brechungsindex: 1.601

- PSA: 46.53000

- LogP: 1.52970

6-Hydroxy-5-methoxy-1-indanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | H946329-50mg |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 50mg |

$173.00 | 2023-05-18 | ||

| Alichem | A079001122-1g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 1g |

$660.54 | 2023-08-31 | |

| Aaron | AR00GXV6-100mg |

6-Hydroxy-5-Methoxy-1-Indanone |

90843-62-2 | 95% | 100mg |

$180.00 | 2025-01-24 | |

| A2B Chem LLC | AH89286-2g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 2g |

$976.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-250mg |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 250mg |

¥4633.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-1g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 1g |

¥10800.00 | 2024-04-25 | |

| Enamine | EN300-188996-10g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 10g |

$2201.0 | 2023-09-18 | |

| Enamine | EN300-188996-5g |

6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95% | 5g |

$1200.0 | 2023-09-18 | |

| A2B Chem LLC | AH89286-5g |

6-Hydroxy-5-methoxy-1-indanone |

90843-62-2 | 95% | 5g |

$1562.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1106811-2.5g |

6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one |

90843-62-2 | 95+% | 2.5g |

¥17640.00 | 2024-04-25 |

6-Hydroxy-5-methoxy-1-indanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrofluoric acid

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C

Referenz

- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Aluminum chloride , Thionyl chloride Solvents: Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referenz

- The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens, Liquid Crystals, 2014, 41(8), 1152-1161

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

1.2 Reagents: Methanesulfonic anhydride ; 120 °C

Referenz

- Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents, MedChemComm, 2015, 6(7), 1318-1327

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt; 5 min, cooled

Referenz

- Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly, Molecules, 2020, 25(1),

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid ; 1 h, 120 °C; 120 °C → rt

1.2 Reagents: Water ; 5 min, cooled

1.2 Reagents: Water ; 5 min, cooled

Referenz

- Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors, Molecules, 2018, 23(12), 3252/1-3252/22

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid ; 1 h, 120 °C

Referenz

- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Carbon disulfide , Aluminum chloride ; rt

Referenz

- Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; 3 h, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; reflux; 3 h, 0 - 5 °C

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, reflux

Referenz

- Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility, Liquid Crystals, 2013, 40(3), 411-420

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane

1.3 Reagents: Sodium hydroxide Solvents: Ethanol , Water

Referenz

- Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones, Liquid Crystals, 2021, 48(1), 111-120

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 55 °C

Referenz

- Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ; 3 h, 55 °C

Referenz

- Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: L-Proline Solvents: Acetic acid ; 24 h, 120 °C

Referenz

- A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde, Green Chemistry, 2021, 23(2), 1036-1040

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide

Referenz

- Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Methanesulfonic acid ; rt → 90 °C

Referenz

- Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors, European Journal of Medicinal Chemistry, 2021, 223,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; 0 °C; 24 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 3 h, < 15 °C

Referenz

- Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals, Liquid Crystals, 2010, 37(5), 499-506

6-Hydroxy-5-methoxy-1-indanone Raw materials

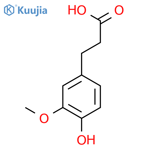

- BENZENEPROPANOIC ACID, 4-(ACETYLOXY)-3-METHOXY-

- Dihydroferulic acid

- Ferulic acid

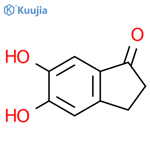

- 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

6-Hydroxy-5-methoxy-1-indanone Preparation Products

6-Hydroxy-5-methoxy-1-indanone Verwandte Literatur

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

90843-62-2 (6-Hydroxy-5-methoxy-1-indanone) Verwandte Produkte

- 5111-70-6(5-Methoxy-1-indanone)

- 6342-80-9(4,5-Dimethoxy-1-indanone)

- 13575-75-2(6,7-Dimethoxy-1-tetralone)

- 13623-25-1(6-methoxyindan-1-one)

- 2107-69-9(5,6-Dimethoxy-1-indanone)

- 6500-65-8(2-Methoxy-6,7,8,9-tetrahydro-benzocyclohepten-5-one)

- 838899-52-8(N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(naphthalen-1-yl)acetamide)

- 438225-30-0(8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic Acid)

- 2680898-27-3(3-{(benzyloxy)carbonyl({6-ethylthieno2,3-dpyrimidin-4-yl})amino}propanoic acid)

- 522657-63-2(N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-propenamide)

Empfohlene Lieferanten

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge